molecular formula C12H25Cl2N3O B1526133 N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride CAS No. 1354950-03-0

N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride

Cat. No.: B1526133
CAS No.: 1354950-03-0
M. Wt: 298.25 g/mol
InChI Key: DZXXFXKXZGBFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is a piperidine-derived carboxamide compound featuring a 4-aminocyclohexyl substituent and a dihydrochloride salt. It serves as a critical building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors . Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-(4-aminocyclohexyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h9-11,14H,1-8,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXXFXKXZGBFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is a compound that has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell growth, survival, and proliferation. Kinases like Protein Kinase B (PKB/Akt) are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.

  • Inhibition of PKB/Akt Pathway :
    • This pathway is crucial for regulating cellular processes such as metabolism, growth, and apoptosis. Inhibitors like this compound can potentially reverse the aberrant signaling seen in cancer cells, leading to reduced tumor growth and increased apoptosis .
  • Multi-Kinase Inhibition :
    • The compound has shown potential as a multi-target inhibitor affecting various kinases like VEGFR-2 and ERK-2. This multi-kinase inhibition can enhance its effectiveness against cancer by simultaneously disrupting multiple signaling pathways that tumors exploit for growth and survival .

Efficacy in Studies

Numerous studies have evaluated the biological activity of this compound, highlighting its efficacy against different cancer cell lines:

  • Cell Proliferation Inhibition :
    • In vitro studies indicated that the compound significantly inhibited the proliferation of human liver cancer cell lines (HepG2) with an IC50 value of approximately 11.3 μM. It also exhibited lower toxicity against normal liver cells, suggesting a favorable therapeutic index .
  • Apoptosis Induction :
    • The compound has been reported to induce apoptosis in cancer cells through the activation of caspases, which are critical mediators of programmed cell death. For instance, increased levels of caspase-9 were observed in treated MCF-7 breast cancer cells .

Case Studies

The following table summarizes findings from various studies on the biological activity of this compound:

Study ReferenceCell LineIC50 (μM)Mechanism of ActionObservations
HepG211.3Multi-target kinase inhibitionInduced significant apoptosis
K5624.5VEGFR-2, ERK-2 inhibitionEnhanced anti-proliferative effects
MCF-727.13PKB/Akt pathway inhibitionIncreased caspase-9 levels

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its selectivity and potency:

  • Structural Modifications :
    • Modifications to the piperidine core have been explored to improve binding affinity to target kinases while minimizing off-target effects. For instance, variations in substituents on the piperidine ring have shown improved selectivity for PKB over other kinases like PKA .
  • In Vivo Efficacy :
    • Animal models have demonstrated that compounds similar to this compound can effectively inhibit tumor growth in xenograft models without significant toxicity at therapeutic doses .

Comparison with Similar Compounds

Substituent Impact on Bioactivity and Solubility

  • Primary Amine vs. Aromatic Groups: The 4-aminocyclohexyl group in the target compound provides a primary amine, enabling hydrogen bonding and ionic interactions with acidic residues (e.g., aspartate/glutamate in enzymes). In contrast, pyridinyl () or naphthyl groups () facilitate π-π stacking with aromatic residues, enhancing binding to hydrophobic pockets .
  • Salt Forms: Dihydrochloride salts (target compound, ) improve water solubility compared to single hydrochloride salts () or non-ionic forms, critical for bioavailability .
  • Steric Effects : Bulky substituents like diphenylmethoxy () reduce membrane permeability but may increase target specificity for central nervous system (CNS) targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.